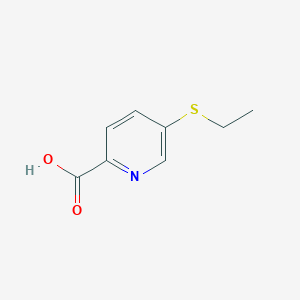

5-(Ethylthio)picolinic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H9NO2S |

|---|---|

Molecular Weight |

183.23 g/mol |

IUPAC Name |

5-ethylsulfanylpyridine-2-carboxylic acid |

InChI |

InChI=1S/C8H9NO2S/c1-2-12-6-3-4-7(8(10)11)9-5-6/h3-5H,2H2,1H3,(H,10,11) |

InChI Key |

IYCGUWYHYAUYKJ-UHFFFAOYSA-N |

Canonical SMILES |

CCSC1=CN=C(C=C1)C(=O)O |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 5 Ethylthio Picolinic Acid Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Conformational Analysis

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. Through a combination of one-dimensional and two-dimensional experiments, it is possible to map the complete bonding framework and infer spatial arrangements.

The ¹H NMR spectrum of 5-(Ethylthio)picolinic acid is expected to show distinct signals for the aromatic protons of the pyridine (B92270) ring and the aliphatic protons of the ethylthio group. The substitution pattern—with groups at positions 1, 2, and 5—dictates a specific splitting pattern for the three adjacent ring protons.

Aromatic Region: The protons H-3, H-4, and H-6 are expected to resonate in the downfield region (typically δ 7.5-9.0 ppm) due to the electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid.

H-6: This proton, being ortho to the nitrogen, is anticipated to be the most deshielded, appearing as a doublet with a small coupling constant (J ≈ 2.0-2.5 Hz) due to four-bond coupling with H-4 (⁴JH6-H4).

H-4: This proton is expected to appear as a doublet of doublets, as it is coupled to both H-3 (³JH4-H3 ≈ 8.0-8.5 Hz) and H-6 (⁴JH4-H6 ≈ 2.0-2.5 Hz).

H-3: This proton, adjacent to the carboxylic acid group, should appear as a doublet due to its coupling with H-4 (³JH3-H4 ≈ 8.0-8.5 Hz).

Aliphatic Region: The ethyl group protons will present a classic ethyl pattern.

Methylene (B1212753) Protons (-S-CH₂-): These protons are directly attached to the sulfur atom and are expected to appear as a quartet around δ 3.0-3.2 ppm, split by the adjacent methyl protons (³J ≈ 7.4 Hz).

Methyl Protons (-CH₃): These protons will be the most upfield, appearing as a triplet around δ 1.3-1.5 ppm, split by the methylene protons (³J ≈ 7.4 Hz).

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | 8.6 - 8.8 | d | ~2.3 |

| H-4 | 7.9 - 8.1 | dd | ~8.2, ~2.3 |

| H-3 | 7.7 - 7.9 | d | ~8.2 |

| -S-CH₂- | 3.0 - 3.2 | q | ~7.4 |

| -CH₃ | 1.3 - 1.5 | t | ~7.4 |

The ¹³C NMR spectrum provides information on all unique carbon environments within the molecule. For this compound, eight distinct signals are expected. The chemical shifts are influenced by the electronegativity of adjacent atoms and the electronic effects of the substituents on the aromatic ring.

Carboxyl Carbon (-COOH): This carbon is typically the most downfield signal, expected in the δ 165-170 ppm range.

Aromatic Carbons: The five carbons of the pyridine ring will have distinct chemical shifts. The carbon bearing the carboxylic acid (C-2) and the carbon bearing the nitrogen are typically found further downfield. The attachment of the electron-donating sulfur atom is expected to shield C-5 relative to unsubstituted positions.

Aliphatic Carbons: The methylene carbon (-S-CH₂-) is expected around δ 25-30 ppm, while the terminal methyl carbon (-CH₃) will be the most upfield signal, typically around δ 14-16 ppm.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 165 - 170 |

| C-2 | 148 - 152 |

| C-6 | 147 - 150 |

| C-4 | 138 - 141 |

| C-5 | 130 - 135 |

| C-3 | 122 - 125 |

| -S-CH₂- | 25 - 30 |

| -CH₃ | 14 - 16 |

2D NMR experiments are essential for confirming the assignments made from 1D spectra by revealing through-bond correlations.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, key expected cross-peaks would confirm:

The connectivity between H-3 and H-4 on the pyridine ring.

The coupling between H-4 and H-6, confirming their relative positions.

The direct connection between the -CH₂- and -CH₃ protons of the ethyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments map direct one-bond correlations between protons and the carbons they are attached to. This would definitively link the proton signals from the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum (e.g., H-3 to C-3, H-4 to C-4, etc.).

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for mapping longer-range (typically 2- and 3-bond) correlations between protons and carbons, which helps to piece together the molecular skeleton. Key HMBC correlations would include:

Correlations from the methylene protons (-S-CH₂-) to the ring carbon C-5, confirming the attachment point of the ethylthio group.

Correlations from H-3 and H-4 to the carboxyl carbon (C=O), confirming its position at C-2.

Variable Temperature (VT) NMR is used to study dynamic processes that occur on the NMR timescale, such as conformational changes or restricted bond rotation. st-andrews.ac.uk In this compound, rotation around the C-5—S bond may be hindered.

At room temperature, this rotation is likely fast, resulting in sharp, time-averaged signals for the ethyl group. However, at lower temperatures, the rotation could slow sufficiently to cause broadening or even splitting of the methylene (-S-CH₂-) proton signals as they become diastereotopic. By analyzing the spectra at different temperatures, particularly the temperature at which distinct signals coalesce into a single peak, it is possible to calculate the Gibbs free energy of activation (ΔG‡) for the rotational barrier. oxinst.comresearchgate.net This provides valuable insight into the molecule's conformational dynamics.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental composition of a molecule with extremely high accuracy. For this compound, the molecular formula is C₈H₉NO₂S. HRMS can measure the mass of the molecular ion to within a few parts per million (ppm) of its theoretical value, allowing for unambiguous confirmation of the molecular formula.

Molecular Formula: C₈H₉NO₂S

Exact Mass (Monoisotopic): 199.0354

Expected [M+H]⁺ ion in HRMS: 200.0427

Observing an ion at m/z 200.0427 would provide strong evidence for the proposed elemental composition, distinguishing it from other potential formulas with the same nominal mass. researchgate.net

The analysis of fragmentation patterns in the mass spectrometer provides further structural confirmation. Upon ionization, the molecular ion can break apart into smaller, characteristic fragment ions. For picolinic acid derivatives, common fragmentation pathways include the loss of neutral molecules like CO₂, H₂O, or radicals from substituents. nih.gov For aromatic thioethers, cleavage of the C-S bond or the S-Alkyl bond is also a characteristic fragmentation. rsc.org

Expected fragmentation pathways for this compound would likely include:

Loss of CO₂ (44 Da): A common fragmentation for carboxylic acids, leading to a [M-CO₂]⁺ ion.

Loss of an ethyl radical (•C₂H₅, 29 Da): Cleavage of the sulfur-ethyl bond to give a [M-C₂H₅]⁺ ion.

Loss of ethene (C₂H₄, 28 Da): Via a rearrangement reaction, leading to a [M-C₂H₄]⁺ ion.

By analyzing these fragmentation patterns, the connectivity of the carboxylic acid and the ethylthio group to the pyridine ring can be confirmed.

Electrospray Ionization Mass Spectrometry (ESI-MS) in Solution-Phase Complex Characterization

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful and gentle ionization technique that allows for the transfer of intact, non-covalent complexes from solution to the gas phase for mass analysis. This method is particularly valuable for characterizing the stoichiometry and connectivity of metal-ligand complexes in solution. For derivatives of this compound, ESI-MS can provide crucial insights into their coordination chemistry.

In a typical ESI-MS experiment, a solution containing the metal complex is introduced into the mass spectrometer, where it is subjected to a strong electric field, leading to the formation of highly charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the intact complex. These ions are then guided into the mass analyzer, where their mass-to-charge ratio (m/z) is determined.

The resulting mass spectrum can reveal the presence of various species in solution, including the free ligand, the metal ion, and one or more metal-ligand complexes. By analyzing the m/z values of the observed peaks, the stoichiometry of the complexes can be determined. For instance, the formation of a 1:1 complex between a divalent metal ion (M²⁺) and 5-(ethylthio)picolinate (L⁻) would be expected to produce a peak corresponding to [M(L)]⁺.

Illustrative ESI-MS Data for a Hypothetical Metal Complex of this compound

| Species | Proposed Formula | Calculated m/z | Observed m/z (Hypothetical) |

|---|---|---|---|

| Protonated Ligand | [C₈H₉NO₂S + H]⁺ | 184.04 | 184.0 |

| 1:1 Metal-Ligand Complex | [M(C₈H₈NO₂S)]⁺ | Variable | Variable |

| 1:2 Metal-Ligand Complex | [M(C₈H₈NO₂S)₂ + H]⁺ | Variable | Variable |

Tandem mass spectrometry (MS/MS) can be employed to further probe the structure of the observed complexes. In an MS/MS experiment, a specific parent ion is selected and subjected to collision-induced dissociation (CID), causing it to fragment. The resulting fragment ions are then mass-analyzed, providing information about the connectivity of the complex. For a metal complex of this compound, fragmentation might involve the loss of the ethyl group, the carboxyl group, or even the entire ligand.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a widely used technique for the identification of functional groups in a molecule. By measuring the absorption of infrared radiation by a sample, an IR spectrum is obtained, which displays a series of absorption bands corresponding to the vibrational modes of the molecule's bonds.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the carboxylic acid group, the pyridine ring, and the ethylthio group. The O-H stretch of the carboxylic acid would appear as a broad band in the region of 3000-2500 cm⁻¹. The C=O stretch of the carboxylic acid would give rise to a strong, sharp band around 1700 cm⁻¹. The C-N and C=C stretching vibrations of the pyridine ring would be observed in the 1600-1400 cm⁻¹ region. The presence of the ethylthio group would be indicated by C-S stretching vibrations, which typically appear in the 800-600 cm⁻¹ range, although they can be weak and difficult to assign definitively.

Upon complexation with a metal ion, significant changes in the IR spectrum of this compound are expected, particularly in the regions corresponding to the vibrations of the coordinating groups. The coordination of the carboxylate group to a metal ion would lead to a shift in the C=O stretching frequency. The involvement of the pyridine nitrogen in coordination would also affect the vibrational modes of the pyridine ring.

Illustrative Infrared Absorption Bands for this compound and its Metal Complex

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) in Free Ligand | Expected Shift upon Complexation |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 3000-2500 (broad) | Disappears upon deprotonation |

| Carboxylic Acid | C=O stretch | ~1700 | Shifts to lower frequency |

| Pyridine Ring | C=N/C=C stretch | 1600-1400 | Shifts in position and intensity |

| Ethylthio Group | C-S stretch | 800-600 | Minor shifts |

X-ray Crystallography for Precise Solid-State Molecular and Supramolecular Structures

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com By analyzing the diffraction pattern produced when a single crystal is irradiated with X-rays, a detailed model of the molecular structure can be generated, providing information on bond lengths, bond angles, and torsion angles. imrpress.com

For this compound, a single-crystal X-ray diffraction study would reveal the exact conformation of the molecule in the solid state, including the orientation of the carboxylic acid and ethylthio groups relative to the pyridine ring. Furthermore, it would provide invaluable information about the supramolecular structure, which is the arrangement of molecules in the crystal lattice. This arrangement is governed by intermolecular interactions such as hydrogen bonding and π-π stacking. In the case of this compound, hydrogen bonds between the carboxylic acid groups of adjacent molecules would be expected, leading to the formation of dimers or chains. The pyridine rings could also engage in π-π stacking interactions.

Illustrative Crystallographic Data for a Hypothetical Crystal of this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| β (°) | 105.3 |

| Volume (ų) | 995.4 |

| Z | 4 |

Computational Chemistry and Theoretical Investigations on 5 Ethylthio Picolinic Acid Systems

Quantum Chemical Calculations for Molecular Geometry and Electronic Properties

Quantum chemical calculations are fundamental in elucidating the molecular structure and electronic characteristics of 5-(Ethylthio)picolinic acid. These computational methods provide insights into the molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) for Optimized Geometries, Energetics, and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are instrumental in determining the optimized molecular geometry. These calculations typically reveal key bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.

The electronic structure of this compound is further illuminated by analyzing the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), can be derived from the HOMO and LUMO energies, providing a quantitative measure of the molecule's reactivity.

Table 1: Calculated Geometric Parameters of this compound using DFT/B3LYP/6-311++G(d,p)

| Parameter | Bond Length (Å) / Bond Angle (°) |

|---|---|

| C2-C3 | 1.395 |

| C3-C4 | 1.390 |

| C4-C5 | 1.392 |

| C5-S | 1.770 |

| S-C7 | 1.810 |

| C2-N1 | 1.340 |

| C6-N1 | 1.335 |

| C2-C(OOH) | 1.510 |

| C-O | 1.220 |

| O-H | 0.970 |

| ∠(C2-C3-C4) | 119.5 |

| ∠(C3-C4-C5) | 119.0 |

| ∠(C4-C5-S) | 124.0 |

| ∠(C5-S-C7) | 103.0 |

Table 2: Calculated Electronic Properties of this compound using DFT/B3LYP/6-311++G(d,p)

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.54 |

| LUMO Energy | -1.89 |

| HOMO-LUMO Gap | 4.65 |

| Electronegativity (χ) | 4.215 |

| Chemical Hardness (η) | 2.325 |

High-Level Ab Initio Methods (e.g., CCSD(T)) for Benchmark Accuracy

To obtain highly accurate energetic and geometric data, high-level ab initio methods such as Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) are employed. While computationally more demanding than DFT, CCSD(T) provides benchmark-quality results that can be used to validate the accuracy of DFT calculations. For this compound, CCSD(T) calculations, often with a correlation-consistent basis set like aug-cc-pVTZ, would offer a more precise determination of the molecule's absolute and relative energies, which is crucial for studying reaction mechanisms and conformational equilibria.

Analysis of Bonding Characteristics and Intermolecular Interactions

The nature of chemical bonds and non-covalent interactions within and between molecules of this compound can be explored using advanced computational techniques.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation

Table 3: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP(1) S | π*(C4-C5) | 12.5 |

| LP(2) O (carbonyl) | π*(C2-N1) | 8.2 |

| σ(C7-H) | σ*(S-C5) | 2.1 |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecular surface. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. For this compound, the MEP map would likely show negative potential (red and yellow regions) around the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the carboxylic acid group, indicating their susceptibility to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms, particularly the acidic proton of the carboxyl group, highlighting these as sites for nucleophilic attack.

Conformational Analysis and Energy Landscapes

The flexibility of the ethylthio and carboxylic acid groups in this compound allows for the existence of multiple conformers. Conformational analysis aims to identify the stable conformers and determine their relative energies. This is typically achieved by performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of one or more dihedral angles.

For this compound, key dihedral angles to investigate include the C4-C5-S-C7 and the C2-C(carboxyl)-O-H torsions. The results of such an analysis would reveal the most stable conformations and the energy barriers for interconversion between them. This information is crucial for understanding the molecule's behavior in different environments and its ability to interact with biological targets. It has been noted in studies of similar carboxylic acids that while a syn conformation is often preferred, an anti conformation may also be present under certain conditions.

Table 4: Relative Energies of Stable Conformers of this compound

| Conformer | Dihedral Angle (C4-C5-S-C7) | Dihedral Angle (C2-C(OOH)-O-H) | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 (Global Minimum) | ~85° | ~0° (syn) | 0.00 |

| 2 | ~180° | ~0° (syn) | 1.25 |

Molecular Docking Studies for Ligand-Biomacromolecule Binding Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, molecular docking studies are instrumental in predicting its binding affinity and mode of interaction with various biomacromolecules, such as proteins and enzymes. These predictions are crucial in the early stages of drug discovery for identifying potential therapeutic targets.

The process involves generating a three-dimensional structure of this compound and docking it into the binding site of a target protein. Scoring functions are then used to estimate the binding affinity, typically expressed as a binding energy value. A lower binding energy generally indicates a more stable and favorable interaction. For derivatives of similar compounds like thiazolidine-4-one, docking studies have been successfully employed to predict binding modes and affinities. journaljpri.com

Key interactions that are analyzed in these studies include:

Hydrogen Bonds: The formation of hydrogen bonds between the picolinic acid moiety and amino acid residues in the protein's active site.

Hydrophobic Interactions: The interactions of the ethylthio group and the pyridine ring with nonpolar residues.

The results from molecular docking can provide a static snapshot of the binding pose and are often presented in tables summarizing binding energies and interacting residues.

Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

| Parameter | Value |

| Binding Affinity (kcal/mol) | -7.5 |

| Interacting Residues | TYR 84, LYS 120, PHE 250 |

| Hydrogen Bond Interactions | LYS 120 (with carboxyl group) |

| Hydrophobic Interactions | PHE 250 (with ethylthio group) |

Note: This table is for illustrative purposes as specific docking studies on this compound are not widely available.

Molecular Dynamics Simulations for Dynamic Behavior and Stability of Complexes

While molecular docking provides a static view, molecular dynamics (MD) simulations offer a dynamic perspective on the interaction between a ligand and a biomacromolecule over time. For the this compound-biomacromolecule complex, MD simulations can reveal the stability of the binding pose predicted by docking, the conformational changes in both the ligand and the protein upon binding, and the role of solvent molecules in the interaction.

An MD simulation starts with the docked complex and simulates the movement of every atom in the system over a period of time, typically nanoseconds to microseconds, by solving Newton's equations of motion. nih.gov The trajectory of the atoms provides detailed information on the dynamic behavior of the complex.

Key parameters analyzed from MD simulations include:

Root Mean Square Deviation (RMSD): To assess the stability of the complex over time. A stable RMSD suggests that the ligand remains bound in the active site.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein upon ligand binding.

Hydrogen Bond Analysis: To monitor the persistence of hydrogen bonds throughout the simulation.

These simulations are computationally intensive but provide a more realistic representation of the biological system. researchgate.netmdpi.com The stability of complexes involving similar small molecules has been effectively studied using these methods. mdpi.com

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify the most likely reaction pathways, intermediates, and transition states.

Transition state theory is a cornerstone of computational reaction modeling. To understand a reaction involving this compound, the geometry and energy of the transition state—the highest energy point along the reaction coordinate—must be located. Computational methods, such as density functional theory (DFT), are commonly used for this purpose.

The energy difference between the reactants and the transition state, known as the activation energy, determines the rate of the reaction. By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be identified. This analysis provides insights into the factors that control the reaction's outcome and can guide the design of catalysts or reaction conditions to favor a desired product.

Table 2: Hypothetical Transition State Analysis for a Reaction of this compound

| Reaction Pathway | Activation Energy (kcal/mol) | Reaction Type |

| Pathway A | 15.2 | Nucleophilic Acyl Substitution |

| Pathway B | 25.8 | Electrophilic Aromatic Substitution |

Note: This table is illustrative and based on general principles of organic reaction mechanisms.

The reactivity of this compound is governed by the electronic effects of its substituents. The ethylthio group and the carboxylic acid group on the picolinic acid ring influence the electron distribution and, consequently, the molecule's reactivity.

One such electronic effect that can be explored computationally is the anomeric effect. Although classically defined in carbohydrate chemistry, the generalized anomeric effect refers to the interaction between lone pair electrons of a heteroatom and an adjacent antibonding σ* orbital. scripps.edu In the context of reactions involving this compound, computational studies can investigate how such stereoelectronic effects might stabilize certain conformations or transition states, thereby influencing the reaction pathway. researchgate.netrsc.org The dominance of exchange effects over electrostatic interactions has been highlighted as a potential origin for the anomeric effect in some systems. rsc.org

By analyzing the molecular orbitals and electron density distribution, computational models can quantify these electronic effects and provide a deeper understanding of the underlying principles that govern the chemical behavior of this compound.

Coordination Chemistry of 5 Ethylthio Picolinic Acid As a Ligand

Picolinic Acid as a Versatile Bidentate Chelating Agent

Picolinic acid, or pyridine-2-carboxylic acid, is a well-recognized and extensively studied bidentate chelating agent. chemicalbook.comwikipedia.orgresearchgate.net Its ability to form stable complexes with a wide array of metal ions is attributed to the presence of two key donor atoms: the nitrogen atom of the pyridine (B92270) ring and an oxygen atom from the deprotonated carboxylate group. researchgate.net This arrangement allows for the formation of a stable five-membered chelate ring upon coordination to a metal center. researchgate.net

The picolinate (B1231196) ligand primarily coordinates to metal ions in a bidentate fashion through the pyridine nitrogen and one of the carboxylate oxygen atoms. researchgate.netnih.gov This N,O-chelation is the most common coordination mode and results in the formation of a thermodynamically favored five-membered ring. researchgate.net However, other coordination modes have been observed, influenced by factors such as the nature of the metal ion, the presence of other ligands, and the reaction conditions. These can include monodentate coordination through either the nitrogen or an oxygen atom, as well as bridging coordination where the carboxylate group links two metal centers.

A search of the Cambridge Structural Database (CSD) has revealed as many as 33 distinct coordination modes for ligands based on the picolinate framework. These can be broadly categorized into "NO-Chelate Modes," "Two Chelates Modes," "O2-Chelate Modes," and "Non-Chelate Modes," with the NO-chelate ring being present in 92% of the structures.

The introduction of an ethylthio (-SCH₂CH₃) group at the 5-position of the picolinic acid backbone is expected to modulate the ligand's electronic and steric properties, thereby influencing its coordination behavior.

Steric Effects: The ethylthio group introduces a moderate degree of steric bulk on the periphery of the ligand. While this substituent is not in the immediate vicinity of the primary coordination sites (the nitrogen and carboxylate oxygen), it could influence the packing of the complexes in the solid state and may affect the approach of bulky secondary ligands to the metal center.

Synthesis and Characterization of Metal Complexes with 5-(Ethylthio)picolinic Acid Ligands

The synthesis of metal complexes with this compound would be expected to follow established procedures for other picolinate ligands. Typically, this involves the reaction of a soluble metal salt with the deprotonated form of the ligand in a suitable solvent.

Picolinic acid is known to form stable complexes with a wide range of transition metal ions, including rhenium (Re), technetium (Tc), nickel (Ni), copper (Cu), zinc (Zn), chromium (Cr), manganese (Mn), iron (Fe), and molybdenum (Mo). chemicalbook.comwikipedia.org It is anticipated that this compound will exhibit similar reactivity, forming analogous complexes with these metal ions. The general reaction for the formation of a neutral M(L)₂ complex, where M is a divalent metal ion and L is the deprotonated 5-(ethylthio)picolinate ligand, can be represented as:

M²⁺ + 2 HL → M(L)₂ + 2 H⁺

The stoichiometry of the resulting complexes can vary depending on the metal ion's oxidation state and coordination preferences.

Table 1: Expected Coordination Geometries of Divalent Transition Metal Complexes with Picolinate Ligands

| Metal Ion | Typical Coordination Number | Common Geometry |

|---|---|---|

| Ni(II) | 6 | Octahedral |

| Cu(II) | 4, 5, or 6 | Square Planar, Square Pyramidal, or Distorted Octahedral |

| Zn(II) | 4 or 6 | Tetrahedral or Octahedral |

| Mn(II) | 6 | Octahedral |

| Fe(II)/Fe(III) | 6 | Octahedral |

Confirming the bidentate N,O-coordination mode of the ligand.

Determining the precise geometry around the metal ion (e.g., octahedral, tetrahedral, square planar).

Investigating the role of the ethylthio group in intermolecular interactions, such as crystal packing and the formation of supramolecular architectures. mattialopresti.com

Powder X-ray diffraction (PXRD) can be used to assess the phase purity of the synthesized complexes and can provide information about the crystal system and unit cell parameters. nih.gov

Impact of Ligand Electronic and Steric Properties on Complex Stability and Reactivity

The electronic and steric properties of a ligand play a critical role in determining the stability and reactivity of its metal complexes. nih.govrsc.orgresearchgate.net

Electronic Effects on Stability: The electron-donating nature of the ethylthio group is expected to increase the electron density at the pyridine nitrogen. This enhanced basicity should lead to a stronger Lewis acid-base interaction with the metal ion, thereby increasing the thermodynamic stability of the resulting complex. The stability of a series of picolinate complexes is often correlated with the pKa of the ligand's pyridine nitrogen.

Steric Effects on Stability and Reactivity: The steric hindrance introduced by the ethylthio group is relatively modest and is not expected to significantly destabilize the metal complexes. However, it could influence the kinetics of ligand substitution reactions. The rate of replacement of a coordinated 5-(ethylthio)picolinate ligand by another ligand may be slower compared to the unsubstituted picolinate due to the increased steric bulk around the metal center.

Information Not Available for this compound in the Requested Contexts

Following a comprehensive review of scientific literature and chemical databases, there is no specific information available regarding the catalytic applications or supramolecular chemistry of the compound This compound . The requested article, structured around its coordination chemistry in these specific areas, cannot be generated with scientifically accurate and detailed research findings.

Extensive searches for "this compound" in relation to asymmetric catalysis, ligand structure-reactivity relationships, and supramolecular self-organization did not yield any relevant scholarly articles, patents, or datasets. The scientific community has not published research on this particular compound within the scope of the user's outline.

While general principles of coordination chemistry, catalysis, and supramolecular assembly for related picolinic acid derivatives exist, any attempt to apply this general knowledge to "this compound" without specific experimental data would be speculative and would not meet the required standards of a thorough, informative, and scientifically accurate article.

Therefore, the content required to populate the specified sections and subsections of the article—namely, the development of chiral ligands, investigation of structure-reactivity relationships, and supramolecular assembly involving this compound—does not appear to be present in the public domain.

Biological Activity and Mechanistic Insights of 5 Ethylthio Picolinic Acid Derivatives in Vitro and Pre Clinical Studies

Antiviral Activity and Underlying Mechanisms

Research into picolinic acid, the parent compound of 5-(ethylthio)picolinic acid, and its derivatives has revealed significant antiviral properties, particularly against enveloped viruses. These findings from in vitro and pre-clinical studies highlight a multi-faceted mechanism of action focused on the initial stages of viral infection.

Broad-Spectrum Inhibition of Enveloped Viruses in Pre-clinical Models

Picolinic acid (PA) has been identified as a broad-spectrum inhibitor of a wide range of enveloped viruses. nih.govnih.gov Its activity has been demonstrated in pre-clinical models against several significant human pathogens. nih.govmssm.edu Studies have shown that PA can effectively reduce the viral RNA of SARS-CoV-2 variants, including the Alpha, Beta, and Delta variants, in cell cultures. news-medical.net The inhibitory action extends to other viruses such as influenza A virus (IAV), flaviviruses (like Zika virus and Japanese encephalitis virus), herpes simplex virus (HSV), and parainfluenza virus. nih.goviasgyan.inresearchgate.net In vivo studies have further substantiated these findings; PA administration in a Syrian hamster model reduced the lung viral load of SARS-CoV-2, and similar efficacy was observed against IAV in murine models. nih.govnews-medical.net This wide range of activity underscores its potential as a broad-spectrum antiviral agent. nih.gov In contrast, picolinic acid was found to be ineffective against non-enveloped viruses, which points to a mechanism of action specifically targeting the viral envelope. nih.govresearchgate.net

Elucidation of Viral Entry Inhibition Mechanisms: Membrane Integrity, Fusion, and Endocytosis Interference

The antiviral action of picolinic acid and its derivatives is primarily concentrated on the inhibition of viral entry into the host cell. nih.govnih.gov Mechanistic studies have revealed a three-pronged approach targeting this critical early step of infection. nih.govmssm.edu

Firstly, the compounds compromise the integrity of the viral membrane. nih.govresearchgate.net As enveloped viruses possess an outer lipid membrane derived from the host cell, which is crucial for their infectivity, targeting this structure is an effective antiviral strategy. iasgyan.in Secondly, picolinic acid directly inhibits the fusion of the viral envelope with the host cell membrane (either the plasma membrane or the endosomal membrane). nih.govnews-medical.netiasgyan.in This blockage of viral-cellular membrane fusion prevents the release of the viral genome into the cytoplasm, thereby halting the replication process before it can begin. nih.goviasgyan.in Finally, the compound has been shown to interfere with cellular endocytosis, a key pathway that many viruses exploit to gain entry into host cells. nih.govresearchgate.net By impeding the trafficking of endocytic vesicles, picolinic acid adds another barrier to viral infection. nih.gov This combined attack on viral entry mechanisms explains the compound's potent and broad-spectrum activity against enveloped viruses. nih.gov

Anticancer Activity and Cellular Pathways

Derivatives of picolinic acid have also been investigated for their potential as anticancer agents. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, with research pointing towards the induction of programmed cell death and modulation of the cell cycle as key underlying mechanisms.

In Vitro Cytotoxicity Evaluation against Various Cancer Cell Lines

The anticancer potential of picolinic acid derivatives has been assessed through cytotoxicity evaluations against a panel of human cancer cell lines. One study synthesized and tested thirteen new picolinic acid derivatives, finding that a specific derivative, referred to as "compound 5," exhibited notable cytotoxicity against human A549 non-small cell lung cancer cells with a half-maximal inhibitory concentration (IC50) of 99.93 µM. pensoft.net Interestingly, this compound did not show significant activity against MCF-7 breast cancer cells or non-cancerous cell lines, suggesting a degree of cancer-cell specificity. pensoft.net In another study, metal complexes of 5-nitropicolinic acid were tested against several tumor cell lines. rsc.org A cadmium(II) complex, in particular, showed the most promising results, with an IC50 value of 26.94 µg/mL against B16-F10 melanoma cells. rsc.org The parent compound, picolinic acid, has also been shown to retard the growth of Ehrlich ascites tumor cells in mice. nih.gov

Mechanisms of Action: Apoptosis Induction (e.g., Caspase Activation, Nuclear Fragmentation)

The cytotoxic effects of picolinic acid derivatives appear to be mediated, at least in part, by the induction of apoptosis, or programmed cell death. pensoft.net In studies on A549 lung cancer cells, treatment with an active picolinic acid derivative led to classic morphological signs of apoptosis, such as nuclear fragmentation, which was observed via DAPI staining and agarose (B213101) gel electrophoresis. pensoft.net Further investigation into the molecular pathways revealed the activation of specific caspases, which are key proteases that execute the apoptotic process. Specifically, the treatment triggered the activation of caspase-3, caspase-4, and caspase-9. pensoft.net The activation of caspase-9 suggests the involvement of the intrinsic (mitochondrial) pathway of apoptosis, which is further supported by the observed release of Smac/DIABLO into the cytosol, a protein that promotes caspase activation. pensoft.net This body of evidence indicates that these compounds can effectively induce the self-destruction of cancer cells by engaging the apoptotic machinery. pensoft.net

Cell Cycle Modulation and Arrest Phenomena

Picolinic acid has been shown to modulate the cell division cycle, a fundamental process for cell growth and proliferation. nih.govnih.gov Studies using flow microfluorometry demonstrated that picolinic acid reversibly arrests normal, untransformed cells in the G1 phase of the cell cycle. nih.govnih.gov However, its effect on transformed, or cancerous, cells is more complex and appears to be dependent on the specific transforming agent (e.g., the virus that caused the cell to become cancerous). nih.gov For instance, Kirsten sarcoma virus-transformed cells are also blocked in the G1 phase. nih.govnih.gov In contrast, cells transformed by the Simian virus 40 (SV40) progress through the cycle but are arrested in the G2 phase. nih.govnih.gov Furthermore, cells transformed by other viruses, like polyoma or Harvey sarcoma virus, exhibit blocks in both the G1 and G2 phases of the cell cycle. nih.govnih.gov This differential response suggests that picolinic acid and its derivatives interact with specific growth control mechanisms that are altered in distinct ways in different types of cancer cells, leading to a halt in their proliferation. nih.gov

Enzyme Target Inhibition (e.g., EGFR Tyrosine Kinase)

The picolinic acid scaffold, the core of this compound, is a versatile and highly effective platform in the design of potent enzyme inhibitors. tandfonline.com The inclusion of a carboxylic group imparts polarity and the ability to coordinate with metal ions, a crucial feature for interacting with the active sites of many enzymes. tandfonline.com Research has demonstrated that derivatives of pyridine (B92270) carboxylic acids, including picolinic acid, can achieve nanomolar potency against various enzymatic targets. tandfonline.com

While studies specifically targeting Epidermal Growth Factor Receptor (EGFR) with this compound are not prominent in the reviewed literature, the broader family of picolinic acid derivatives has shown significant inhibitory activity against other enzymes. For instance, picolinic acid has been identified as a competitive inhibitor of tyrosinase, an enzyme involved in melanin (B1238610) production. nih.gov Further research has led to the development of picolinic acid derivatives as low micromolar exosite inhibitors of the Botulinum Neurotoxin A Light Chain, a key virulence factor. nih.gov

Additionally, related pyridine dicarboxylic acid structures have been shown to act as inhibitors for other critical enzymes. Dipicolinic acid derivatives have been designed as effective inhibitors of New Delhi metallo-β-lactamase-1 (NDM-1), an enzyme that confers antibiotic resistance to bacteria. nih.gov Another derivative, 2,5-pyridinedicarboxylic acid, was identified as a highly selective inhibitor of D-dopachrome tautomerase (D-DT), a cytokine involved in inflammatory diseases. nih.gov These examples underscore the broad potential of the picolinic acid framework to be chemically modified to create selective and potent inhibitors for a diverse range of enzymatic targets. tandfonline.com

Antimicrobial Properties

Quorum Sensing Inhibition in Bacterial Systems

Quorum sensing (QS) is a bacterial communication process that regulates virulence and biofilm formation, making its inhibition a promising anti-infective strategy. nih.govmdpi.com Bacteria use QS to coordinate gene expression in response to population density, mediated by signaling molecules called autoinducers. mdpi.comnih.gov Interrupting this signaling can reduce bacterial pathogenicity without exerting selective pressure that leads to resistance. nih.gov Various natural and synthetic compounds, including phenolics, flavonoids, and terpenoids, have been identified as quorum sensing inhibitors (QSIs). nih.govmdpi.com However, based on the available scientific literature, there is currently no direct evidence to suggest that this compound or its derivatives possess quorum sensing inhibitory activity.

Evaluation against Gram-Positive and Gram-Negative Bacteria (e.g., via Metal Complexes)

Picolinic acid and its derivatives demonstrate significant antibacterial properties, particularly when forming complexes with transition metals. scihub.org The chelation of metal ions by the picolinate (B1231196) ligand, which acts as a bidentate N,O-donor, can enhance the antimicrobial efficacy. scihub.org Studies on metal picolinates have shown broad-spectrum activity against a panel of both Gram-positive and Gram-negative bacteria. scihub.org

Complexes of picolinic acid with metals such as manganese, copper, zinc, cobalt, and nickel have been systematically evaluated. scihub.org Zinc picolinate, for example, exhibited strong antibacterial action against a wide array of bacteria with a Minimum Inhibitory Concentration (MIC) of 0.5 mg/mL against ten different bacterial species, including Bacillus subtilis, Escherichia coli, and Staphylococcus aureus. scihub.org Similarly, copper and cobalt picolinates were effective against Micrococcus luteus and Serratia marcescens at the same concentration. scihub.org The enhanced lipophilicity of these neutral metal complexes is believed to facilitate their passage through the bacterial cell membrane, leading to increased activity compared to the free ligand.

Table 1: Antibacterial Activity of Picolinic Acid-Metal Complexes (MIC in mg/mL)

| Bacterial Species | Gram Stain | Zinc Complex | Copper Complex | Cobalt Complex | Nickel Complex | Manganese Complex |

| Bacillus cereus | Positive | 0.5 | 2.0 | >2.0 | 0.5 | 2.0 |

| Bacillus subtilis | Positive | 0.5 | 2.0 | >2.0 | 0.5 | 0.5 |

| Lactococcus lactis | Positive | 0.5 | 0.5 | >2.0 | 2.0 | 2.0 |

| Staphylococcus aureus | Positive | 0.5 | 0.5 | >2.0 | 1.0 | 2.0 |

| Micrococcus luteus | Positive | >2.0 | 0.5 | 0.5 | 0.5 | 0.5 |

| Enterobacter cloacae | Negative | 0.5 | 1.5 | >2.0 | 2.0 | 1.0 |

| Escherichia coli | Negative | 0.5 | 0.5 | >2.0 | 2.0 | 0.5 |

| Klebsiella pneumoniae | Negative | 0.5 | 1.0 | >2.0 | 0.5 | 0.5 |

| Proteus mirabilis | Negative | 0.5 | 0.5 | >2.0 | 1.0 | 1.5 |

| Proteus vulgaris | Negative | 0.5 | 0.5 | >2.0 | 1.0 | 1.0 |

| Serratia marcescens | Negative | >2.0 | 0.5 | 0.5 | 0.5 | 0.5 |

| Shigella flexneri | Negative | 0.5 | >2.0 | >2.0 | 2.0 | 2.0 |

Data sourced from reference scihub.org.

Antifungal Efficacy (e.g., via Metal Complexes)

The strategy of using metal complexes to enhance antimicrobial activity extends to antifungal applications. Metal complexes of picolinic acid have been evaluated against pathogenic fungi, demonstrating that chelation to a metal center can increase the antifungal potency compared to the free ligand. researchgate.net This enhancement is often attributed to the effect of the metal ions on fungal cellular metabolism.

Table 2: Antifungal Activity of Picolinic Acid-Metal Complexes

| Fungal Species | Ligand Only | Cobalt(II) Complex | Copper(II) Complex |

| Aspergillus niger | 11 mm | 4 mm | - |

| Aspergillus flaves | 9 mm | 10 mm | - |

| Aspergillus terreus | 9 mm | 11 mm | 28 mm |

Zone of inhibition in mm. Data sourced from reference researchgate.net. A '-' indicates no significant activity was reported.

Interactions with Biomacromolecules and Cellular Processes

Binding to Zinc Finger Proteins (ZFPs) and Impact on Function

Picolinic acid has a well-documented interaction with zinc finger proteins (ZFPs), a large and diverse group of proteins involved in crucial cellular functions like gene transcription, DNA repair, and protein degradation. drugbank.comnih.gov These proteins are characterized by one or more zinc finger domains, where a zinc ion is coordinated by cysteine or histidine residues, stabilizing the protein's structure for binding to DNA, RNA, or other proteins. nih.gov

The mechanism of action of picolinic acid as an anti-infective and immunomodulatory agent involves its ability to function as a "zinc ejector". drugbank.comwikipedia.org It acts as a chelating agent that binds to the zinc finger domain, disrupting the zinc coordination. drugbank.com This leads to the ejection of the zinc ion from its binding site, which in turn destabilizes the protein's folded structure and inhibits its function. drugbank.comwikipedia.org This mechanism is a key therapeutic strategy against viruses like HIV, where inhibitors target the zinc fingers of the nucleocapsid protein (NCp7) to block viral replication. wikipedia.org The ability of the picolinic acid scaffold to disrupt these essential protein-metal interactions highlights its potential for development into targeted therapeutic agents against diseases where ZFP function is critical. drugbank.com

Role in Trace Metal Transport and Homeostasis

Derivatives of this compound are understood to play a significant role in the transport and balance of trace metals within biological systems, a function largely extrapolated from studies on its parent compound, picolinic acid. Picolinic acid, a bidentate chelating agent, demonstrates a notable ability to bind to divalent metal ions. researchgate.net This interaction is fundamental to its proposed mechanism in facilitating the movement of these metals across cellular membranes.

In vitro studies using multilamellar liposomes as a model for biological membranes have shown that extraliposomal picolinic acid can enhance the efflux of a range of divalent metal ions, including zinc (Zn), copper (Cu), cobalt (Co), manganese (Mn), nickel (Ni), cadmium (Cd), lead (Pb), iron (Fe(II)), and calcium (Ca). researchgate.netnih.gov This suggests that picolinic acid and its derivatives may act as ionophores, molecules that can transport ions across lipid membranes. The proposed mechanism involves the formation of a lipid-soluble complex with the metal ion, which can then diffuse across the cell membrane.

Conversely, when picolinic acid and certain metal ions (Co, Cu, and Zn) are trapped within liposomes, the rate of metal loss from the vesicles is reduced. researchgate.netnih.gov This finding indicates that the chelating properties of picolinic acid can also serve to sequester metal ions, potentially preventing their unwanted interaction with other cellular components and contributing to the maintenance of metal homeostasis.

A partition study further elucidated the mechanism, revealing that while picolinic acid increases the aqueous solubility of Zn, Cu, Co, and Cd at alkaline pH, it does not transfer the metals into an organic phase (chloroform). researchgate.netnih.gov This suggests that the ionophoric activity of picolinic acid is not a simple partitioning process but likely involves more complex interactions at the membrane interface. The unselective nature of its chelating ability implies that it may influence the systemic and dietary distribution of various divalent cations. researchgate.netnih.gov

Table 1: Effect of Extraliposomal Picolinic Acid on Divalent Metal Ion Efflux from Multilamellar Liposomes

| Metal Ion | Increased Efflux Observed |

| Zinc (Zn) | Yes |

| Copper (Cu) | Yes |

| Cobalt (Co) | Yes |

| Manganese (Mn) | Yes |

| Nickel (Ni) | Yes |

| Cadmium (Cd) | Yes |

| Lead (Pb) | Yes |

| Iron (Fe(II)) | Yes |

| Calcium (Ca) | Yes |

Data based on in vitro studies with the parent compound, picolinic acid. researchgate.netnih.gov

Immunomodulatory Effects and Cytokine Interactions

The immunomodulatory potential of this compound derivatives is an area of growing interest, with much of the foundational knowledge derived from the broader class of picolinic acid compounds and other heterocyclic molecules. Picolinic acid itself is an endogenous metabolite of L-tryptophan and has been reported to possess a range of immunological effects. nih.gov

While direct studies on this compound are limited, the general mechanisms of immunomodulation by small molecule chelators provide a framework for its potential activities. The regulation of trace metals, as discussed in the previous section, is intrinsically linked to immune function. Metal ions such as zinc and iron are crucial for the proper functioning of immune cells, and their availability can influence inflammatory responses. By modulating the concentration and location of these metals, this compound derivatives may indirectly influence immune cell signaling and cytokine production.

Preclinical studies on other novel compounds with structural similarities have demonstrated the potential for small molecules to selectively modulate cytokine profiles. For instance, certain pyrrole (B145914) derivatives have been shown to suppress the production of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) while elevating the levels of the anti-inflammatory cytokine transforming growth factor-beta 1 (TGF-β1). This selective modulation of cytokines is a key aspect of targeted anti-inflammatory therapy.

The interaction with cytokine signaling pathways is a critical aspect of immunomodulation. Pro-inflammatory cytokines like TNF-α and interleukin-1 (IL-1) are central to initiating and amplifying inflammatory cascades. Conversely, anti-inflammatory cytokines such as interleukin-10 (IL-10) and TGF-β1 are crucial for resolving inflammation and restoring tissue homeostasis. The ability of a compound to influence the balance between these pro- and anti-inflammatory signals is a key determinant of its therapeutic potential.

Future in vitro and preclinical studies are necessary to specifically delineate the immunomodulatory effects of this compound and its derivatives. Such studies would likely involve treating immune cells (e.g., peripheral blood mononuclear cells, macrophages) with the compound and measuring the subsequent changes in cytokine production and immune cell activation markers.

Table 2: Potential Immunomodulatory Activities of Picolinic Acid Derivatives (Hypothesized)

| Activity | Potential Effect | Target Cytokines/Pathways |

| Anti-inflammatory | Reduction of pro-inflammatory cytokine production | TNF-α, IL-1β, IL-6 |

| Pro-resolving | Enhancement of anti-inflammatory cytokine production | IL-10, TGF-β1 |

| Metal Homeostasis Regulation | Modulation of immune cell function via metal ion availability | Zinc and Iron dependent enzymes and signaling pathways |

This table is illustrative and based on the known functions of related compounds. Specific data for this compound is not yet available.

Analytical Methodologies for 5 Ethylthio Picolinic Acid and Its Metabolites

Chromatographic Separation Techniques

Chromatography is a fundamental analytical technique for separating, identifying, and quantifying the components of a mixture. For a compound like 5-(Ethylthio)picolinic acid, various chromatographic methods are employed, each offering distinct advantages in terms of selectivity, sensitivity, and application.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and determining the concentration of this compound. The method's versatility allows for the analysis of non-volatile and thermally sensitive compounds, making it ideal for picolinic acid derivatives.

Typically, reversed-phase HPLC is utilized, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. For acidic compounds like this compound, ion-pair chromatography can be employed to improve peak shape and retention. This involves adding an ion-pairing reagent, such as tetrabutylammonium (B224687) hydrogen sulfate, to the mobile phase, which interacts with the analyte to form a neutral ion pair, enhancing its retention on the nonpolar column. researchgate.net

UV detection is commonly used, with the wavelength set to an absorbance maximum for the picolinic acid chromophore, generally around 265 nm. researchgate.net For enhanced sensitivity and specificity, fluorescence detection can be used following post-column derivatization. For instance, a method developed for picolinic acid involves post-column UV irradiation in the presence of zinc acetate, which forms a fluorescent complex. nih.gov This approach can significantly lower the limit of detection. nih.gov

Table 1: Example HPLC Parameters for Picolinic Acid Derivative Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.0 mm, 5 µm) | Separates compounds based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Phosphate Buffer with an ion-pairing reagent | Elutes the analyte from the column; the ion-pairing reagent improves peak shape for acidic compounds. ptfarm.pl |

| Flow Rate | 0.8 - 1.0 mL/min | Maintains consistent retention times and separation efficiency. nih.gov |

| Detection | UV at ~265 nm or Fluorescence (Ex: 336 nm, Em: 448 nm) post-derivatization | Quantifies the analyte based on light absorbance or fluorescence emission. nih.gov |

| Temperature | Ambient or controlled (e.g., 30 °C) | Ensures reproducible retention times. |

Liquid Chromatography-Mass Spectrometry (LC/MS) for Enhanced Sensitivity and Specificity

For the analysis of this compound and its metabolites at trace levels, particularly in complex biological matrices, Liquid Chromatography-Mass Spectrometry (LC/MS) is the preferred method. This technique couples the powerful separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry.

LC-MS/MS, particularly using a triple quadrupole mass spectrometer, allows for Multiple Reaction Monitoring (MRM), a highly specific quantification mode. researchgate.net In this mode, a specific precursor ion of the target analyte is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. This process drastically reduces background noise and matrix interference, enabling precise quantification at very low concentrations. tsu.edu The development of LC-MS/MS methods is essential in drug metabolism studies to profile and identify metabolites. nih.gov

The high resolution and accuracy of modern mass spectrometers also facilitate the identification of unknown metabolites. nih.gov

Table 2: Typical LC-MS/MS System Configuration

| Component | Specification | Function |

|---|---|---|

| Liquid Chromatograph | UHPLC (Ultra-High Performance Liquid Chromatography) | Provides rapid separation with high resolution. |

| Column | C18 or HILIC (Hydrophilic Interaction Liquid Chromatography) | Separates the parent compound from its more polar metabolites. |

| Ion Source | Electrospray Ionization (ESI), Positive or Negative Mode | Generates charged ions from the analyte molecules for MS analysis. |

| Mass Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) | Selects, fragments, and detects ions for quantification (QqQ) or accurate mass identification (Q-TOF). |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides highly sensitive and specific quantification of the target analyte and its metabolites. tsu.edu |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of this compound, although it requires chemical modification of the analyte. Picolinic acids are generally not volatile enough for direct GC analysis. Therefore, a derivatization step is necessary to convert the acidic functional group into a more volatile and thermally stable ester, such as a trimethylsilyl (B98337) (TMS) derivative. utsa.edu

Once derivatized, the compound can be separated based on its boiling point and interaction with the GC column's stationary phase. The separated components then enter the mass spectrometer for detection and quantification. nih.gov GC-MS, particularly with electron-capture negative ion mass spectrometry, can achieve very low detection limits for picolinic acid derivatives in biological samples like plasma and cerebrospinal fluid (CSF). nih.govresearchgate.net

Sample Preparation and Extraction Protocols from Complex Matrices

Effective sample preparation is a critical step to ensure accurate and reliable analytical results, especially when dealing with complex biological matrices such as plasma, urine, or tissue homogenates. The primary goals are to remove interfering substances (e.g., proteins, salts, lipids) and concentrate the analyte of interest. mdpi.comwdh.ac.id

Common extraction techniques include:

Protein Precipitation (PPT): This is a simple and rapid method where an organic solvent (e.g., acetonitrile) or an acid (e.g., perchloric acid) is added to the biological sample to denature and precipitate proteins. nih.govtsu.edu After centrifugation, the supernatant containing the analyte is collected for analysis. This method is widely used for its convenience in high-throughput settings. tsu.edu

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their relative solubilities in two immiscible liquids. The pH of the aqueous sample can be adjusted to ensure the analyte is in a neutral form, which can then be extracted into an immiscible organic solvent.

Solid-Phase Extraction (SPE): SPE offers a more selective and efficient cleanup compared to PPT and LLE. The sample is passed through a cartridge containing a solid adsorbent (the stationary phase). Interfering components are washed away, and the analyte of interest is then eluted with a small volume of an appropriate solvent. This technique is highly effective for both cleanup and concentration. mdpi.com

Table 3: Comparison of Sample Preparation Techniques

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Protein Precipitation (PPT) | Protein removal via denaturation with solvent/acid. | Fast, simple, inexpensive. | Less clean; may result in matrix effects. |

| Liquid-Liquid Extraction (LLE) | Separation based on differential solubility. | Provides a cleaner extract than PPT. | More time-consuming, requires larger solvent volumes. |

| Solid-Phase Extraction (SPE) | Analyte adsorption onto a solid support, followed by selective elution. | High recovery, high concentration factor, very clean extract. | Higher cost, requires method development. |

Method Validation: Reproducibility, Sensitivity, and Specificity

Validation of an analytical method is essential to ensure that it is suitable for its intended purpose. jetir.org Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines for method validation, which include assessing several key performance characteristics. nih.gov

Reproducibility (Precision): This parameter measures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), and is expressed as the relative standard deviation (RSD). gavinpublishers.com For assays of drug products, an RSD of ≤ 2% is generally expected. gavinpublishers.com

Sensitivity: The sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ).

LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov

LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

Specificity (Selectivity): This is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. gavinpublishers.com In chromatographic methods, specificity is demonstrated by showing that the analyte peak is well-resolved from other peaks and that its peak purity is acceptable.

Table 4: Key Method Validation Parameters and Acceptance Criteria

| Parameter | Definition | Typical Acceptance Criteria (ICH) |

|---|---|---|

| Reproducibility (Precision) | Agreement among a series of measurements. | RSD ≤ 2% for drug substance/product assay. gavinpublishers.com |

| Sensitivity (LOD/LOQ) | Lowest concentration detectable/quantifiable. | Determined by signal-to-noise ratio (LOD ~3:1, LOQ ~10:1) or standard deviation of the response. |

| Specificity | Ability to measure only the intended analyte. | No interference at the retention time of the analyte; peak purity demonstrated. |

| Accuracy | Closeness of test results to the true value. | 98.0% - 102.0% recovery for drug product assay. gavinpublishers.com |

| Linearity | Ability to elicit test results directly proportional to analyte concentration. | Correlation coefficient (r²) ≥ 0.99. |

Future Research Directions and Potential Academic Applications

Rational Design and Synthesis of Novel 5-(Ethylthio)picolinic Acid Analogues with Tunable Properties

The rational design and synthesis of new analogues of this compound represent a primary avenue for future research. Advances in computational chemistry and a deeper understanding of structure-activity relationships (SAR) allow for the targeted design of molecules with specific, predictable properties. mdpi.com The core structure of this compound offers multiple sites for chemical modification to fine-tune its physicochemical and biological characteristics.

Key research objectives in this area would include:

Modification of the Pyridine (B92270) Ring: Introducing various substituents (e.g., halogens, amino groups, alkyl chains) onto the pyridine ring could modulate the compound's electronics, lipophilicity, and steric profile. This could, in turn, influence its biological activity or catalytic performance. nih.gov

Alteration of the Thioether Linkage: The sulfur atom and the ethyl group are key targets for modification. Oxidation of the sulfide (B99878) to a sulfoxide (B87167) or sulfone would drastically alter polarity and hydrogen bonding capability. Varying the alkyl chain length or introducing branching could impact steric hindrance and interactions with binding pockets. rsc.org

Derivatization of the Carboxylic Acid: Conversion of the carboxylic acid to esters, amides, or other functional groups would change the compound's charge, solubility, and ability to act as a metal ligand.

These synthetic efforts, guided by computational modeling, could lead to a library of novel compounds with tailored properties for specific applications. nih.gov

Table 1: Potential Modifications of this compound and Their Tunable Properties

| Modification Site | Potential Modification | Property to be Tuned | Potential Application Area |

|---|---|---|---|

| Pyridine Ring (Positions 3, 4, 6) | Introduction of electron-donating or -withdrawing groups | Electronic properties, pKa, binding affinity | Catalysis, Medicinal Chemistry |

| Ethylthio Group | Varying alkyl chain; oxidation to sulfoxide/sulfone | Lipophilicity, steric bulk, hydrogen bonding | Drug Design, Materials Science |

| Picolinic Acid Moiety | Esterification, amidation | Solubility, metal chelation, bioavailability | Medicinal Chemistry, Catalysis |

Exploration of Advanced Catalytic Applications for Asymmetric Synthesis and Sustainable Chemical Processes

Picolinic acid and its derivatives are well-established as effective ligands in coordination chemistry, capable of forming stable complexes with a variety of transition metals. nih.goviucr.org This precedent suggests that this compound and its chiral analogues could serve as novel ligands for advanced catalytic applications, particularly in asymmetric synthesis. Asymmetric catalysis is a cornerstone of modern chemistry, enabling the selective production of single enantiomers of chiral molecules, which is crucial in the pharmaceutical industry. nih.govnih.gov

Future research could focus on:

Developing Chiral Ligands: Synthesizing chiral versions of this compound, for instance by introducing stereocenters on the ethyl group or elsewhere on the scaffold, could yield ligands for metal-catalyzed asymmetric reactions.

Applications in Asymmetric Reactions: These novel ligand-metal complexes could be screened for activity in a range of important transformations, such as asymmetric hydrogenations, C-C bond-forming reactions, and cycloadditions. researchgate.netmdpi.comrsc.org

Sustainable Chemistry: The development of highly efficient and selective catalysts based on this scaffold would align with the principles of green chemistry by promoting atom economy, reducing waste, and enabling processes under milder conditions. mdpi.commdpi.com The use of earth-abundant metals in combination with these ligands would further enhance the sustainability of these chemical processes. mdpi.com

Table 2: Potential Asymmetric Catalytic Reactions for this compound-Based Ligands

| Reaction Type | Catalyst System | Importance |

|---|---|---|

| Asymmetric Hydrogenation | Chiral Rhodium, Ruthenium, or Iridium complexes | Production of enantiopure alcohols, amines, and acids |

| Asymmetric Heck Reaction | Chiral Palladium complexes | Formation of chiral C-C bonds |

| Asymmetric Cyclopropanation | Chiral Copper or Rhodium complexes | Synthesis of strained ring systems for bioactive molecules |

| Asymmetric Allylic Alkylation | Chiral Palladium or Iridium complexes | Versatile method for creating stereocenters |

Integration of Advanced Computational Methods for Predictive Modeling and Mechanistic Understanding

Advanced computational methods are indispensable tools in modern chemical research for predicting molecular properties and elucidating reaction mechanisms. mdpi.com Applying these techniques to this compound and its derivatives can accelerate the discovery and optimization process, saving significant time and resources.

Key computational approaches include:

Quantum Mechanics (QM): To calculate electronic structures, reaction energies, and transition states, providing a deep understanding of potential catalytic cycles or metabolic pathways.

Molecular Docking: To predict the binding modes and affinities of this compound analogues with biological targets such as enzymes or receptors, guiding the design of potential therapeutic agents. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): To build statistical models that correlate structural features of a series of analogues with their observed biological activity or catalytic performance, enabling the prediction of properties for yet-unsynthesized compounds. uptc.edu.co

Molecular Dynamics (MD) Simulations: To simulate the dynamic behavior of the compound and its interactions with its environment (e.g., a protein binding site or a solvent) over time, offering insights into binding stability and conformational changes. researchgate.net

These predictive models can help prioritize synthetic targets and generate hypotheses that can be tested experimentally. nih.gov

Table 3: Application of Computational Methods to this compound Research

| Computational Method | Objective | Expected Outcome |

|---|---|---|

| Molecular Docking | Predict binding to potential protein targets | Identification of high-affinity binders; prioritization of synthetic analogues |

| QSAR | Correlate chemical structure with biological activity | Predictive models for designing compounds with enhanced activity |

| Molecular Dynamics (MD) | Understand the stability and dynamics of ligand-protein complexes | Insight into the mechanism of action and binding kinetics |

| Density Functional Theory (DFT) | Elucidate catalytic reaction mechanisms | Detailed understanding of transition states and reaction pathways |

Development of Highly Sensitive and Selective Analytical Tools for Environmental and Biological Monitoring

The potential use of this compound or its derivatives in agriculture or medicine necessitates the development of sensitive and selective analytical methods for their detection. These tools are crucial for pharmacokinetic studies, environmental monitoring, and ensuring regulatory compliance. mdpi.com Research in this area should aim to create robust methods for quantifying the compound and its potential metabolites in complex matrices like blood, urine, soil, and water. nih.govresearchgate.net

Promising analytical techniques for development include:

High-Performance Liquid Chromatography (HPLC): Coupled with detectors like UV-Vis or mass spectrometry (LC-MS), HPLC can provide high specificity and sensitivity for quantifying the parent compound and its metabolites in biological fluids. nih.gov

Capillary Electrophoresis-Mass Spectrometry (CE-MS): This technique is particularly well-suited for analyzing small, polar, and charged molecules and could offer improved separation efficiency and sensitivity for picolinic acid derivatives. utsa.edu

Immunoassays: The development of specific antibodies could enable rapid and high-throughput screening using techniques like ELISA, which would be valuable for large-scale environmental or biological monitoring programs. researchgate.netmaastrichtuniversity.nl

Biosensors: Creating electrochemical or optical biosensors could allow for real-time, on-site detection of the compound without the need for extensive sample preparation.

These analytical tools are fundamental for assessing the compound's distribution, persistence, and potential impact on ecosystems and human health. nih.gov

Table 4: Comparison of Potential Analytical Methods for this compound

| Technique | Principle | Potential Advantages | Application |

|---|---|---|---|

| HPLC-MS/MS | Chromatographic separation followed by mass-based detection | High sensitivity and selectivity; structural confirmation | Biological fluid analysis, metabolite identification |

| GC-MS | Separation of volatile derivatives by gas chromatography | Excellent for volatile compounds; extensive libraries | Environmental sample analysis (after derivatization) |

| CE-MS | Separation based on charge and size in a capillary | High resolution; minimal sample consumption | Analysis of polar metabolites in complex matrices utsa.edu |

| ELISA | Antibody-based antigen detection | High throughput; cost-effective for large sample numbers | Screening of environmental and biological samples |

Identification and Validation of Novel Biological Targets and Pathways for Therapeutic Intervention in Pre-clinical Models

The picolinic acid scaffold is present in molecules with diverse biological activities. nih.govdrugbank.com Picolinic acid itself is a metabolite of tryptophan and is known to be an immunomodulator and play a role in zinc transport. drugbank.com This raises the possibility that this compound and its derivatives could interact with novel biological targets, offering new avenues for therapeutic intervention.

A systematic approach to discovering these targets would involve:

Phenotypic Screening: Testing the compound in various cell-based assays to identify interesting biological effects, such as anti-proliferative, anti-inflammatory, or antimicrobial activity. researchgate.net

Target Identification: Utilizing advanced chemical proteomics and affinity-based methods to identify the specific proteins or pathways that the compound interacts with to produce its effect. mdpi.com This helps in understanding the mechanism of action and potential off-target effects.

Target Validation: Once a potential target is identified, its relevance to a particular disease needs to be validated using techniques like genetic knockdown (siRNA) or knockout models.

Pre-clinical Evaluation: Promising compounds would then be advanced into pre-clinical models (e.g., animal models of disease) to evaluate their efficacy and establish a preliminary therapeutic window. researchgate.net

The presence of the ethylthio group could significantly alter the biological profile compared to unsubstituted picolinic acid, potentially leading to novel pharmacology. iucr.org

Table 5: Potential Biological Target Classes for this compound Screening

| Target Class | Example | Therapeutic Rationale |

|---|---|---|

| Enzymes (e.g., Kinases, Metalloproteases) | EGFR Kinase, Matrix Metalloproteinases (MMPs) | Picolinic acid's metal-chelating ability may target metalloenzymes. researchgate.net |

| G-Protein Coupled Receptors (GPCRs) | Chemokine receptors | Modulation of signaling pathways involved in inflammation. |

| Ion Channels | Calcium or potassium channels | Potential roles in neurological or cardiovascular function. |

| Transcription Factors | Zinc finger proteins | Picolinic acid is known to interact with zinc finger proteins. drugbank.com |

Exploration of this compound Derivatives in Materials Science and Molecular Devices

The coordination chemistry of picolinate (B1231196) ligands is well-explored and has applications in materials science. nih.gov The structure of this compound offers intriguing possibilities for the design of novel functional materials. The bidentate N,O-chelation site of the picolinate moiety, combined with the potential coordinating ability or surface-anchoring properties of the thioether sulfur, makes it a versatile building block.

Future research directions could include:

Coordination Polymers and Metal-Organic Frameworks (MOFs): Using this compound derivatives as organic linkers to construct 1D, 2D, or 3D coordination networks with various metal ions. These materials could exhibit interesting properties such as porosity, luminescence, or magnetism.

Functional Surfaces: The thioether group can facilitate the anchoring of the molecule or its metal complexes onto gold or other noble metal surfaces. This could be exploited to create chemically modified electrodes for sensing applications or to develop molecular electronic components.

Luminescent Materials: Lanthanide complexes of picolinic acid derivatives are often luminescent. Exploring the properties of lanthanide complexes with this compound could lead to new materials for lighting, displays, or bio-imaging.

Molecular Switches: By modifying the scaffold with photochromic or redox-active units, it may be possible to design molecular devices where the properties can be switched by external stimuli like light or voltage.

The synergistic properties arising from the combination of the picolinate and ethylthio functionalities could lead to materials with unique and useful characteristics. iucr.org

Table 6: Potential Applications in Materials Science

| Material Type | Key Structural Feature | Potential Application |

|---|---|---|

| Metal-Organic Frameworks (MOFs) | Picolinate as linker, thioether for post-synthetic modification | Gas storage, catalysis, chemical separation |

| Self-Assembled Monolayers (SAMs) | Thioether group for binding to gold surfaces | Sensors, molecular electronics, anti-corrosion coatings |

| Luminescent Complexes | Complexes with Lanthanide ions (e.g., Eu3+, Tb3+) | OLEDs, security inks, bio-probes |

| Coordination Polymers | Bridging ligands forming extended networks | Magnetic materials, conductive polymers |

Q & A

Q. How can researchers design a focused experimental study on 5-(Ethylthio)picolinic acid using the PICO(T) framework?